Trehalose 6,6'-dipalmitate
Description
Properties
CAS No. |
3317-99-5 |
|---|---|
Molecular Formula |
C44H82O13 |
Molecular Weight |
819.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(hexadecanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(45)53-31-33-37(47)39(49)41(51)43(55-33)57-44-42(52)40(50)38(48)34(56-44)32-54-36(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-44,47-52H,3-32H2,1-2H3/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |
InChI Key |
MLBQQWHGQOOQRB-MWHATQTKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)O)O)O)O |
Synonyms |
trehalose 6,6'-dipalmitate |
Origin of Product |
United States |
Synthetic Methodologies and Structural Diversification of Trehalose 6,6 Dipalmitate
Chemical Synthesis Approaches
The chemical synthesis of trehalose (B1683222) 6,6'-dipalmitate is a multi-step process that requires precise control to ensure the correct placement of the palmitoyl (B13399708) chains on the trehalose core. The primary challenge lies in selectively acylating the primary hydroxyl groups at the 6 and 6' positions while leaving the secondary hydroxyl groups at the 2, 3, 4, 2', 3', and 4' positions unreacted.
Esterification Reactions and Regioselective Acylation
The core of the synthesis is the esterification reaction, where the hydroxyl groups of trehalose react with palmitic acid or an activated derivative to form an ester linkage. Achieving regioselectivity for the 6,6'-positions is crucial. The primary hydroxyl groups of trehalose are inherently more reactive than the secondary ones, which provides a basis for regioselective synthesis. nih.gov
Common methods for esterification involve the use of an acid chloride or an acid anhydride (B1165640) as the acylating agent in the presence of a base like pyridine. rsc.org For instance, palmitoyl chloride can be reacted with a partially protected trehalose molecule to yield the desired diester. Another approach is the direct coupling of palmitic acid with trehalose using specific coupling agents. nih.gov Stannylation methods, which involve the use of organotin reagents to activate specific hydroxyl groups, have also been employed for regioselective acylation of trehalose derivatives. nih.gov
Utilization of Protecting Groups and Coupling Reagents
To ensure that esterification occurs exclusively at the 6 and 6' positions, a common strategy involves the use of protecting groups to temporarily block the other hydroxyl groups. Silyl (B83357) ethers are frequently used for this purpose. For example, trehalose can be reacted with trimethylsilyl (B98337) chloride (TMSCl) to form 2,2′,3,3′,4,4′-hexa-O-trimethylsilyl-α,α'-D-trehalose, leaving the primary 6 and 6' hydroxyls available for acylation. frontiersin.org After the esterification step, the silyl protecting groups are removed under specific conditions, such as treatment with tetrabutylammonium (B224687) fluoride, to yield the final product. nih.gov
The efficiency of the esterification reaction is greatly enhanced by the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of trehalose. A widely used combination of coupling reagents is dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another effective uronium-based coupling agent is O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which can promote the direct esterification of unprotected trehalose. researchgate.netresearchgate.net
Comparative Analysis of Synthetic Strategies
Several strategies exist for the synthesis of trehalose diesters, each with distinct advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.
| Strategy | Description | Advantages | Disadvantages | Yield |
| Chemical Synthesis (with Protecting Groups) | A multi-step process involving protection of secondary hydroxyls, acylation of primary hydroxyls, and subsequent deprotection. nih.gov | High regioselectivity; High yields. | Tedious and time-consuming; Requires use of potentially harsh reagents. nih.gov | 70-85% |
| Enzymatic Synthesis | Utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the esterification in a one-pot reaction. csic.es | "Greener" chemistry, avoiding harsh reagents and protecting groups; High regioselectivity. | Generally lower yields compared to chemical methods; Can be more costly on an industrial scale. | ~35% |
| Direct Chemical Synthesis (Protecting-Group-Free) | Employs highly efficient coupling agents like TBTU to directly acylate unprotected trehalose in a solvent such as pyridine. researchgate.netresearchgate.net | Fewer synthetic steps, reducing time and waste. researchgate.net | May produce a mixture of mono-, di-, and higher-substituted esters, requiring careful chromatographic purification. researchgate.net | Good (for monoesters), Variable (for diesters) researchgate.net |
Structural Analogs and Derivatives of Trehalose Diesters
The synthesis of structural analogs of trehalose 6,6'-dipalmitate, by varying the length of the acyl chains or the number of ester groups, is essential for understanding the structural requirements for biological activity.
Influence of Acyl Chain Length on Biological Activity
The length of the fatty acid chains esterified to the trehalose core has a profound impact on the molecule's biological activity. Structure-activity relationship (SAR) studies have systematically evaluated a library of trehalose diesters (TDEs) with varying acyl chain lengths.
Early research, primarily in murine models, suggested that longer acyl chains were necessary for potent immune stimulation. frontiersin.orgresearchgate.net For example, trehalose dibehenate (TDB), which has C22 acyl chains, is a well-established potent agonist for the Mincle receptor, a C-type lectin receptor crucial for innate immune recognition. doi.orgfrontiersin.org Studies have shown that TDEs with chain lengths of C20 to C26 demonstrate significant activity, with C22 often being optimal, while shorter-chain esters were found to be inactive. researchgate.netnih.gov However, other studies have demonstrated that TDEs with acyl chain lengths of C16 (palmitate), C18 (stearate), and C22 (behenate) can induce comparable T-cell responses when formulated in liposomal adjuvants. researchgate.net Interestingly, research in human cells has revealed a different pattern for some derivatives, where an optimal chain length for maximal immune stimulation was found to be between 5 and 14 carbons for certain α-branched TDEs. frontiersin.org
| Acyl Chain Length (Carbon Atoms) | Biological Activity Summary | Cell/Model System |
| C2 - C12 | Generally low or no activity. doi.org | Murine Macrophages |
| C16 (Palmitate) | Induces T-cell responses comparable to longer chains when formulated in liposomes. researchgate.net | Murine Model |
| C18 (Stearate) | Active; Leads to a robust inflammatory response. doi.org | Murine Macrophages |
| C20 - C26 | Necessary for significant biological activity in early studies. frontiersin.orgresearchgate.net | Murine Macrophages |
| C22 (Behenate) | Optimal activity in several studies; Potent Mincle agonist. researchgate.netdoi.org | Murine Macrophages |
| C5 - C14 (α-branched) | Optimal chain length for maximal immune stimulation. frontiersin.org | Human Cells |
Monoester versus Diester Activity Profiles
The number of acyl chains attached to the trehalose molecule is a critical determinant of its immunostimulatory capacity. Comparative studies have consistently shown that trehalose diesters exhibit superior biological activity compared to their monoester counterparts. frontiersin.orgfrontiersin.org
While trehalose monoesters are capable of activating macrophages in a Mincle-dependent manner, the diester forms are significantly more potent inducers of the innate immune response. frontiersin.orgdoi.org This suggests that the presence of two lipophilic chains is crucial for the effective binding and activation of immune receptors like Mincle, leading to a more robust downstream signaling cascade and cytokine production. frontiersin.orgfrontiersin.org
Modifications with Hydrophilic Spacers
The introduction of hydrophilic spacers into the structure of trehalose diesters represents a key strategy for modulating the physicochemical properties of these molecules. While the two palmitoyl chains at the 6 and 6' positions confer significant hydrophobicity, the attachment of water-soluble moieties can enhance aqueous solubility, alter aggregation behavior, and introduce new functionalities for conjugation or targeted interactions. Synthetic approaches typically focus on creating analogues where a hydrophilic component is covalently attached to the trehalose core, complementing the lipophilic acyl chains.
Key methodologies for producing these structurally diverse analogues often involve multi-step syntheses that begin with the selective modification of the trehalose scaffold prior to the final acylation step. A prevalent and highly efficient method for this functionalization is "click chemistry."
A general route using this approach involves the initial preparation of a trehalose derivative bearing a reactive handle, such as an azide (B81097) group. For instance, the synthesis of 6,6'-diazido-6,6'-dideoxytrehalose (B1496920) can be achieved through a sequence of protection, activation, and substitution reactions. trendscarbo.comacs.org The primary hydroxyl groups at the 6 and 6' positions are first activated, often by converting them into good leaving groups like triflates, and subsequently displaced by an azide nucleophile, such as sodium azide. acs.org
This diazido-trehalose intermediate serves as a versatile platform for modification. A hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), functionalized with a terminal alkyne group can then be covalently attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This "click" reaction is highly specific and efficient, forming a stable triazole linkage. Following the attachment of the hydrophilic spacer to other positions on the trehalose ring, the remaining hydroxyl groups can be acylated to install the dipalmitate esters, yielding the final amphiphilic molecule. The development of polyfunctional pegylated trehalose derivatives showcases the utility of this approach. nih.gov
Amino acids also represent a class of hydrophilic spacers that can be incorporated into the trehalose structure. google.com The synthesis of such analogues would typically employ standard peptide coupling methods, where an amino-functionalized trehalose derivative is reacted with a protected amino acid.
The table below summarizes synthetic strategies for incorporating hydrophilic spacers into trehalose diester analogues.
| Hydrophilic Spacer | Synthetic Strategy | Key Intermediates/Reagents | Resulting Structure |
| Polyethylene Glycol (PEG) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" | 6,6'-Diazido-6,6'-dideoxytrehalose, Alkyne-functionalized PEG, Copper(I) catalyst | A trehalose dipalmitate analogue featuring a PEG chain linked via a triazole ring. |
| Amino Acids | Peptide Coupling | Amino-functionalized trehalose, N-protected amino acids, Coupling reagents (e.g., DCC, EDC) | A trehalose dipalmitate analogue linked to an amino acid via an amide bond. |
These synthetic methodologies enable the creation of a wide array of this compound analogues with tailored hydrophilic-lipophilic balances, expanding their potential use in various scientific applications.
Immunological Mechanisms of Action
Receptor Recognition and Binding
The initial step in the immunological cascade initiated by Trehalose (B1683222) 6,6'-dipalmitate involves its recognition by specific receptors on the surface of immune cells. This binding is a highly specific process, dictated by the molecular structure of the glycolipid, and involves a coordinated effort between multiple receptor families.
Macrophage Inducible C-type Lectin (Mincle) Activation
The primary receptor for trehalose diesters, including Trehalose 6,6'-dipalmitate, is the Macrophage Inducible C-type Lectin (Mincle), also known as CLEC4E. Mincle is an essential pattern recognition receptor for the mycobacterial cord factor TDM and its synthetic analogues. Upon exposure to this compound, Mincle on the surface of macrophages directly binds to the glycolipid, leading to receptor activation. This activation is a critical event, triggering macrophages to produce a variety of inflammatory cytokines and nitric oxide. Studies have shown that in the absence of Mincle, the ability of macrophages to respond to these glycolipids is completely suppressed, highlighting the receptor's essential role. Furthermore, research comparing trehalose diesters to monoesters demonstrated that the diester form provides superior binding to Mincle and more potent activation of macrophages.
Role of Sugar and Lipid Moieties in Receptor Ligand Activity
The specific structure of this compound is fundamental to its receptor ligand activity. The molecule consists of a trehalose sugar headgroup and two palmitate lipid chains.
Sugar Moiety : The α,α-1,1-linked trehalose disaccharide serves as the core structure that is recognized by the carbohydrate recognition domains (CRDs) of C-type lectin receptors like Mincle.
Lipid Moieties : The two palmitate chains are crucial for potent receptor activation. Studies comparing trehalose diesters with monoesters have shown that the presence of two acyl chains is required for robust immune activation and superior binding to Mincle. The length and nature of these lipid chains influence the molecule's physical presentation and its ability to effectively engage with the receptor. The toxicity and biological activity of the related molecule, TDM, are highly dependent on its lipid components and their conformation, suggesting that the dipalmitate structure is a key determinant of the compound's immunological function nih.gov.
Involvement of Scavenger Receptors (e.g., MARCO) and Toll-like Receptors (e.g., TLR2, CD14) in Related Glycolipids
While Mincle is a primary signaling receptor, other receptors are involved in the full cellular response to related trehalose glycolipids like TDM. Research has identified a cooperative relationship between C-type lectin receptors and other pattern recognition receptors. The class A scavenger receptor MARCO (Macrophage Receptor with Collagenous Structure) has been shown to act as a crucial binding and tethering receptor for TDM plos.orgnih.govnih.gov. MARCO itself does not appear to have a direct signaling function in this context but is required to present TDM to the Toll-like Receptor 2 (TLR2) signaling pathway plos.orgnih.gov. This TDM-induced signaling cascade requires the presence of both MARCO and TLR2, as well as the accessory molecule CD14, to achieve full activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines plos.orgnih.govscienceopen.com. This demonstrates that MARCO, TLR2, and CD14 form a component of the TDM signaling complex, working in concert to mediate macrophage responses plos.orgplos.org.
Intracellular Signaling Pathways
Following receptor binding, a cascade of intracellular signaling events is initiated, translating the external stimulus into a cellular response. For this compound and related glycolipids, this signaling is predominantly driven by the Syk-CARD9 pathway.
Fc Receptor Common γ-chain (FcRγ)-Syk-CARD9 Pathway Activation
Mincle, being the primary receptor, lacks an intrinsic signaling motif in its cytoplasmic tail. Therefore, to transmit a signal into the cell, it associates with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, the Fc receptor common γ-chain (FcRγ) frontiersin.org. Upon ligand binding to Mincle, the ITAMs of FcRγ become phosphorylated, creating a docking site for the spleen tyrosine kinase (Syk) researchgate.net.
The recruitment and activation of Syk is a pivotal step that initiates the downstream cascade frontiersin.orgnih.gov. Activated Syk, in turn, leads to the formation of a crucial signaling complex consisting of the Caspase Recruitment Domain-containing protein 9 (CARD9), B-cell lymphoma 10 (BCL10), and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) researchgate.netfrontiersin.org. The formation of this CARD9-BCL10-MALT1 complex is essential for activating key transcription factors, most notably NF-κB (nuclear factor-kappa B) and components of the MAPK (mitogen-activated protein kinase) pathway frontiersin.org. Activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines (such as TNF-α, IL-6) and chemokines, which are hallmarks of the innate immune response to this class of glycolipids frontiersin.org. Similarly, Dectin-3-mediated signaling in response to TDM also proceeds through the CARD9-Bcl10-MALT1 complex to activate NF-κB nih.govnih.gov.
Table of Compound and Protein Names
| Name | Abbreviation / Other Names |
| This compound | |
| Trehalose 6,6'-dimycolate | TDM, Cord Factor |
| Macrophage Inducible C-type Lectin | Mincle, CLEC4E |
| Macrophage C-type Lectin | MCL, Dectin-3, CLEC4D |
| Macrophage Receptor with Collagenous Structure | MARCO |
| Toll-like Receptor 2 | TLR2 |
| Cluster of Differentiation 14 | CD14 |
| Fc Receptor Common γ-chain | FcRγ |
| Spleen Tyrosine Kinase | Syk |
| Caspase Recruitment Domain-containing protein 9 | CARD9 |
| B-cell lymphoma 10 | BCL10 |
| Mucosa-associated lymphoid tissue lymphoma translocation protein 1 | MALT1 |
| Nuclear Factor-kappa B | NF-κB |
| Mitogen-activated Protein Kinase | MAPK |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interleukin 6 | IL-6 |
Inflammasome Activation
A critical mechanism for the adjuvant activity of this compound analogues is the activation of the inflammasome, a multi-protein cytoplasmic complex that mediates the activation of caspase-1 and the subsequent processing of proinflammatory cytokines. mdpi.comnih.gov
The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome is a key sensor of cellular stress and microbial products. nih.gov Its activation is typically a two-step process. nih.gov
Priming (Signal 1): This step is usually initiated by PAMPs binding to Toll-like receptors (TLRs), leading to NF-κB activation. This results in the increased transcription of NLRP3 itself and the inactive precursor of Interleukin-1 beta (pro-IL-1β). nih.govresearchgate.net
Activation (Signal 2): A second, distinct stimulus triggers the assembly of the inflammasome complex. mdpi.com This stimulus can be one of many danger signals, including microbial toxins, crystalline substances, or ionic flux. mdpi.com
Research has shown that the synthetic TDM analogue, TDB, functions as a potent signal 2, inducing the activation of the NLRP3 inflammasome. nih.gov Upon activation by TDB, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, forming the complete inflammasome complex. nih.gov
The assembly of the NLRP3 inflammasome brings molecules of pro-caspase-1 into close proximity, facilitating their auto-proteolytic cleavage and activation into the mature caspase-1 enzyme. nih.gov Active caspase-1 is a protease with critical downstream targets. nih.gov
Its primary substrate is pro-IL-1β, an inactive 31 kDa precursor. nih.gov Caspase-1 cleaves pro-IL-1β to generate the highly potent, 17 kDa mature IL-1β, which is then secreted from the cell. nih.govelifesciences.org IL-1β is a key mediator of inflammation, responsible for inducing fever and activating other immune cells. wikipedia.org The secretion of IL-1β is an unconventional process that does not follow the classical ER-Golgi pathway. pan.plnih.gov TDB has been demonstrated to induce robust, NLRP3 inflammasome-dependent IL-1β secretion in dendritic cells. nih.gov
| Protein | Role | Activation/Processing | Reference |
|---|---|---|---|
| NLRP3 | Sensor protein | Activated by Signal 2 (e.g., TDB) leading to oligomerization. | nih.govnih.gov |
| ASC | Adaptor protein | Recruited by NLRP3, forms large specks that recruit pro-caspase-1. | nih.gov |
| Pro-Caspase-1 | Inactive protease | Cleaved into active Caspase-1 upon recruitment to the inflammasome. | nih.govnih.gov |
| Pro-IL-1β | Inactive cytokine precursor | Cleaved by active Caspase-1 into mature IL-1β. | nih.govelifesciences.org |
| Gasdermin D (GSDMD) | Executioner of pyroptosis | Cleaved by active Caspase-1; the N-terminal fragment forms pores in the cell membrane. | nih.gov |
The diverse stimuli that activate the NLRP3 inflammasome are thought to converge on a few common cellular events that act as the ultimate triggers. mdpi.com Studies with the TDM analogue TDB have shown that its ability to activate the inflammasome relies on these fundamental cellular stress signals. nih.gov
Potassium Efflux: A drop in intracellular potassium concentration is considered a common and essential trigger for NLRP3 activation by a wide range of stimuli. mdpi.comphysiology.orgfrontiersin.org This efflux can be caused by pore-forming toxins or the opening of specific ion channels. nih.govnih.gov The decrease in cytoplasmic potassium is a necessary event for TDB-induced caspase-1 processing and IL-1β secretion. nih.gov
Lysosomal Rupture: The destabilization or rupture of lysosomes, leading to the release of their contents (such as cathepsins) into the cytosol, is another well-established trigger for NLRP3 activation. researchgate.net This mechanism is particularly relevant for particulate or crystalline activators. TDB-mediated inflammasome activation has been shown to be dependent on lysosomal rupture. nih.gov
Reactive Oxygen Species (ROS) Production: The generation of reactive oxygen species by mitochondria is another signaling event implicated in NLRP3 activation. researchgate.net While the exact mechanism is debated, ROS can act as a signal that contributes to inflammasome assembly. The production of oxygen radicals is crucial for IL-1β secretion induced by TDB. nih.gov
Cellular and Molecular Responses in Experimental Models
Macrophage Activation and Phenotypic Shifts
Macrophages are key players in the initial response to trehalose (B1683222) diesters. The activation of macrophages by these compounds leads to a pro-inflammatory state characterized by the production of various signaling molecules and a shift towards a specific phenotype.
Upon stimulation with analogs of Trehalose 6,6'-dipalmitate, such as TDM and its synthetic counterpart trehalose-6,6-dibehenate (TDB), macrophages release a variety of pro-inflammatory cytokines. In murine models, administration of TDM has been shown to result in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12p40 in lung tissue. nih.gov Similarly, in vitro studies with bone marrow-derived macrophages have demonstrated that TDB can induce the production of significant levels of IL-1β, IL-6, and TNF-α. researchgate.net
Furthermore, trehalose diesters have been observed to stimulate the production of granulocyte colony-stimulating factor (G-CSF). researchgate.net The production of these cytokines is a hallmark of the initiation of an inflammatory response, which is critical for orchestrating the subsequent immune reaction. For instance, IL-12 is instrumental in driving the differentiation of T helper cells towards a Th1 phenotype. frontiersin.orgyoutube.com
Table 1: Cytokine Production by Macrophages in Response to Trehalose Diester Analogs
| Cytokine | Observed Effect | Experimental Model | Reference |
|---|---|---|---|
| TNF-α | Increased production | Murine lung tissue (in vivo), Bone marrow-derived macrophages (in vitro) | nih.govresearchgate.net |
| IL-1β | Increased production | Murine lung tissue (in vivo), Bone marrow-derived macrophages (in vitro) | nih.govresearchgate.net |
| IL-6 | Increased production | Murine lung tissue (in vivo), Bone marrow-derived macrophages (in vitro) | nih.govresearchgate.net |
| IL-12p40 | Increased production | Murine lung tissue (in vivo) | nih.gov |
| G-CSF | Increased production | Murine bone marrow-derived macrophages (in vitro) | researchgate.net |
The production of nitric oxide (NO) is a key antimicrobial and signaling function of activated macrophages. In vitro studies have shown that trehalose dicorynomycolate (TDCM), an analog of TDM, can induce the production of NO in macrophages. nih.gov This induction of NO synthesis is often dependent on the presence of other stimuli, such as interferon-gamma (IFN-γ). researchgate.net Macrophages stimulated with TDM and IFN-γ exhibit expression of inducible nitric oxide synthase (NOS2), the enzyme responsible for producing high levels of NO. researchgate.netfrontiersin.org
The activation of macrophages by trehalose diesters often leads to their polarization towards a classically activated, or M1-like, phenotype. This phenotype is characterized by the expression of specific cell surface markers and a pro-inflammatory function. In murine models, the administration of TDM leads to the infiltration of macrophages with high surface expression of the M1-like markers CD38 and CD86 in the lungs. nih.govnih.gov CD86 is a costimulatory molecule crucial for antigen presentation and T cell activation, while CD38 has been identified as a potential marker for M1 polarization. frontiersin.org This M1-like shift is a critical component of the early inflammatory response initiated by these glycolipids. nih.gov
Table 2: M1-like Macrophage Markers Induced by Trehalose Diester Analogs
| Marker | Observed Effect | Experimental Model | Reference |
|---|---|---|---|
| CD38 | High surface expression | Murine lung macrophages (in vivo) | nih.govnih.gov |
| CD86 | High surface expression | Murine lung macrophages (in vivo) | nih.gov |
Dendritic Cell Activation and Maturation
Dendritic cells (DCs) are professional antigen-presenting cells that form a crucial link between the innate and adaptive immune systems. Analogs of this compound, such as TDB, are known to activate dendritic cells. avantiresearch.com This activation process, known as maturation, involves changes in the expression of cell surface molecules, cytokine production, and the capacity to stimulate T cells. mdpi.comembopress.org Upon activation by stimuli like trehalose diesters, DCs upregulate costimulatory molecules and produce cytokines such as IL-12, which are essential for priming naïve T cells and directing their differentiation. embopress.orgmdpi.com
Induction of Adaptive Immune Responses in Experimental Systems
The activation of macrophages and dendritic cells by trehalose diesters has profound effects on the subsequent adaptive immune response. By influencing the cytokine milieu and the nature of antigen presentation, these compounds can steer the differentiation of T helper (Th) cells towards specific lineages.
A significant body of evidence points to the ability of trehalose diester analogs to act as potent adjuvants that promote Th1 and Th17 immune responses. avantiresearch.com The synthetic analog TDB is a well-characterized inducer of both Th1 and Th17 responses. avantiresearch.com This polarization is driven by the cytokines produced by activated innate immune cells. IL-12, produced by activated macrophages and dendritic cells, is a key driver of Th1 differentiation, leading to the production of IFN-γ. nih.gov Concurrently, cytokines such as IL-6 and IL-1β can contribute to the development of Th17 cells, which are characterized by the production of IL-17. avantiresearch.comnih.gov This mixed Th1/Th17 response is considered important for protection against various pathogens. It is important to note, however, that early studies found synthetic this compound to be inactive in enhancing nonspecific resistance to infection, unlike higher molecular weight analogs. nih.gov
T-cell Responses (e.g., IFN-γ, IL-2 production in vitro/preclinical models)
The immunomodulatory properties of trehalose diesters, particularly synthetic analogues of the mycobacterial cord factor Trehalose 6,6'-dimycolate (TDM), have been a subject of significant research. One such synthetic analogue, Trehalose 6,6'-dibehenate (TDB), is recognized as a potent adjuvant that stimulates strong Th1 and Th17 immune responses avantiresearch.comresearchgate.net. The Th1 response is characteristically associated with the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).
In preclinical models, TDB, often formulated with a cationic lipid carrier like dimethyldioctadecylammonium (B77308) bromide (DDAB), has been shown to promote high secretion of IFN-γ avantiresearch.com. This induction of IFN-γ is a key indicator of a robust cell-mediated immune response, which is crucial for immunity against intracellular pathogens avantiresearch.com. The activation of T-cells to produce IFN-γ can be influenced by various factors, including the presence of other cytokines like Interleukin-2 (IL-2). IL-2 is known to augment IFN-γ production by CD8+ T-cells during secondary responses to intracellular pathogens nih.gov. While specific data on IL-2 production directly induced by this compound is not extensively detailed in the available literature, the general mechanism of T-cell activation involves IL-2 as a critical factor for T-cell proliferation and the subsequent secretion of other cytokines like IFN-γ nih.govfrontiersin.org.
Studies have shown that IFN-γ can, in turn, influence the production of other cytokines. For instance, IFN-γ is capable of inducing the production of Interleukin-6 (IL-6) in innate immune cells like neutrophils rndsystems.com. However, IFN-γ has also been observed to inhibit the production of other interleukins, such as IL-9, by acting on the signaling pathways of other cytokines like IL-4 nih.govresearchgate.net.
The following table summarizes the observed effects of a synthetic trehalose diester analogue on T-cell related cytokine production in experimental models.
| Compound | Experimental Model | Key Cytokine Responses | Outcome |
| Trehalose 6,6'-dibehenate (TDB) | In vitro / Preclinical | High IFN-γ and IL-17 secretion | Potent Th1 and Th17 immune response induction |
This table is based on data for a synthetic analogue of Trehalose 6,6'-dimycolate.
Role in Antigen-Presenting Cell Maturation
Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, are pivotal in initiating T-cell responses. The maturation of these cells is a critical step, characterized by the upregulation of surface molecules involved in antigen presentation and co-stimulation of T-cells rndsystems.comthermofisher.com. Research on Trehalose 6,6'-dimycolate (TDM), the natural precursor to synthetic analogues like this compound, provides insight into the role of these glycolipids in APC maturation.
Studies have demonstrated that TDM present on the surface of Mycobacterium tuberculosis can modulate the expression of key surface markers on macrophages. Specifically, TDM has been found to suppress the expression of MHC class II molecules, as well as co-stimulatory molecules such as CD40, CD80, and CD86 nih.gov. The downregulation of these molecules can impair the ability of macrophages to effectively present antigens and stimulate T-cells, which may be a mechanism for the pathogen to evade the host immune response nih.gov. A decrease in CD40 expression, for example, has been linked to reduced antigen-stimulated IFN-γ secretion from T-cells nih.gov.
Conversely, synthetic analogues like Trehalose 6,6'-dibehenate (TDB) have been shown to be potent activators of macrophages and dendritic cells avantiresearch.com. This activation is a hallmark of DC maturation, leading to enhanced T-cell priming rndsystems.comthermofisher.com. The maturation process involves a series of changes, including the redistribution of MHC molecules to the cell surface and an increase in the expression of co-stimulatory molecules, which are essential for initiating a robust immune response rndsystems.com.
The table below outlines the effects of Trehalose 6,6'-dimycolate on the surface markers of antigen-presenting cells.
| Compound | APC Type | Effect on Maturation Markers | Functional Implication |
| Trehalose 6,6'-dimycolate (TDM) | Murine Macrophages | Suppression of MHCII, CD40, CD80, CD86 | Impaired antigen presentation and T-cell co-stimulation |
This table is based on data for the natural glycolipid Trehalose 6,6'-dimycolate.
Role in Host Pathogen Interaction Models and Granuloma Formation
Mimicry of Mycobacterial Cord Factor Activity in Animal Models
Trehalose (B1683222) 6,6'-dipalmitate and its longer-chain analog, trehalose 6,6'-dibehenate (TDB), are synthetic versions of the mycobacterial cord factor, Trehalose 6,6'-dimycolate (TDM). invivogen.com TDM is a crucial virulence factor found in the cell wall of Mycobacterium tuberculosis. lshtm.ac.ukwikipedia.org In animal models, particularly murine models, TDM is used to study the early macrophage-mediated events that occur during the formation of granulomas in tuberculosis. nih.govnih.gov Research has shown that TDM can induce the formation of caseating granulomas in mouse lung models, which is instrumental in the development and testing of new therapeutic approaches. researchgate.net The administration of TDM to mice triggers a proinflammatory response, including the production of cytokines such as tumor necrosis factor-α (TNF-α), IL-1β, IL-6, and IL-12p40 in lung tissue. nih.govnih.gov This response mimics the initial stages of a primary tuberculosis infection. nih.gov
The toxicity and granulomagenic properties of TDM require activation by oily surfaces. nih.govnih.govcornell.edu When injected into sensitized mice, TDM can induce caseating granulomas that are centered on oil droplets. nih.govnih.govcornell.edu This mimics the localization of caseating granulomas in adipose tissue observed in human mesenteric tuberculosis. nih.gov Furthermore, the removal of surface lipids, primarily TDM, from M. tuberculosis results in an acute inflammatory reaction rather than the characteristic granulomatous inflammation, and these delipidated bacteria fail to survive in macrophages. nih.govresearchgate.net Reconstituting these delipidated organisms with purified TDM restores their wild-type characteristics, confirming TDM's central role in pathogenesis. nih.gov
Mechanisms of Granuloma Formation in Murine Models
Granulomatous inflammation is a key feature of tuberculosis and is characterized by the organized collection of macrophages and their derivatives. nih.govresearchgate.net TDM has been demonstrated to induce both foreign-body-type (nonimmune) and hypersensitivity-type (immune) granulomas in mice, acting as both a nonspecific irritant and a T-cell-dependent antigen. nih.govresearchgate.net
In naïve mice, TDM can induce the formation of foreign-body-type granulomas. nih.gov These are considered nonimmune granulomas and are characterized by central necrosis surrounded by a ring of macrophages with an epithelioid appearance and very few lymphocytes. nih.gov A foreign body granuloma forms when the host's immune system is unable to digest a foreign material, leading to the accumulation of macrophages and histiocytes. dermnetnz.org Some of these macrophages fuse to form multinucleated giant cells as they surround and isolate the foreign substance. dermnetnz.org In the context of TDM, this response is considered a reaction to a persistent, non-degradable substance.
In mice that have been sensitized, for instance through a low-dose infection with M. tuberculosis, the injection of TDM leads to the formation of hypersensitivity-type granulomas. nih.gov These immune granulomas are more severe than the foreign-body type and have the appearance of a delayed-type hypersensitivity reaction. nih.govnih.gov They are characterized by caseous necrotic cores surrounded by epithelioid cells mixed with lymphocytes and other inflammatory cells. nih.gov The term "delayed-type hypersensitivity" originates from the skin test used for tuberculosis diagnosis, which involves a cellular infiltrate causing induration and erythema within 24 to 72 hours. oncohemakey.com In the lung, this reaction is characterized by a central area of caseous necrosis where much of the cellular structure is destroyed, surrounded by a ring of epithelioid cells and mononuclear cells. oncohemakey.com
The formation of granulomas in response to TDM involves a complex interplay of various immune cells. Macrophages are central to this process. TDM is a major driver of the early M1-like macrophage response, which is a proinflammatory phenotype. nih.govnih.gov In murine models, macrophages with high surface expression of M1-like markers (CD38 and CD86) are found in the pathological regions of the lungs following TDM administration. nih.govnih.gov
In hypersensitivity-type granulomas, lymphocytes play a crucial role. These lesions are characterized by a dense lymphocytic infiltration. nih.gov While the specific role of CD4+ lymphocytes in TDM-induced granulomas is part of the broader understanding of the T-cell-dependent nature of these immune responses, detailed studies specifically isolating the role of CD4+ T cells in response to pure TDM are part of ongoing research. However, the requirement for sensitization to elicit a hypersensitivity response strongly implicates an adaptive immune response involving T-lymphocytes.
Neutrophils are also involved, particularly in the initial response. The removal of TDM and other surface lipids from M. tuberculosis leads to a predominantly neutrophilic response with minimal macrophage involvement, highlighting TDM's role in directing the immune response towards a granulomatous one. researchgate.net
Table 1: Cellular and Cytokine Response to Trehalose 6,6'-dimycolate (TDM) in Murine Models
| Component | Role in TDM-Induced Granuloma Formation | Source |
|---|---|---|
| Macrophages | Central to granuloma formation; differentiate into epithelioid and giant cells. TDM drives an M1-like proinflammatory phenotype. | nih.govnih.gov |
| Lymphocytes | Key components of hypersensitivity-type granulomas, indicating a T-cell-dependent immune response. | nih.gov |
| Neutrophils | Involved in the initial inflammatory response, but TDM shifts the response towards a macrophage-dominant granuloma. | researchgate.net |
| TNF-α | Proinflammatory cytokine significantly elevated during TDM-induced granuloma development. | scilit.com |
| IL-1β & IL-6 | Proinflammatory cytokines that are elevated during the formation of TDM-induced granulomas. | scilit.com |
Influence on Phagolysosome Maturation in Experimental Systems
A key virulence mechanism of Mycobacterium tuberculosis is its ability to survive within host macrophages by preventing the fusion of phagosomes with lysosomes, a process known as phagolysosome maturation. lshtm.ac.uknih.gov TDM plays a significant role in this process. lshtm.ac.uknih.gov It has been shown to inhibit phagosomal acidification and phagolysosome fusion in macrophages. nih.govbiorxiv.orgbiorxiv.org This inhibition of phagosome maturation is a well-documented immune evasion strategy. biorxiv.orgbiorxiv.org
Experimental systems using delipidated M. tuberculosis have demonstrated that the removal of TDM enhances the trafficking of the bacteria to acidic compartments. nih.gov Reconstitution of these delipidated organisms with purified TDM restores their ability to inhibit these fusion events. nih.gov Further studies using TDM-coated polystyrene beads have confirmed that TDM itself can mediate these intracellular trafficking events. nih.gov The mechanism by which TDM inhibits phagosome maturation is thought to involve the interaction with host SNARE proteins, which regulate membrane fusion events within the cell. biorxiv.orgbiorxiv.orgnih.gov TDM triggers abnormal binding of these SNAREs, which in turn inhibits the fusion of phagosomes with lysosomes. biorxiv.orgbiorxiv.orgnih.govnih.govsciety.org
Modulation of Mycobacterial Cell Wall Permeability in Research
The mycobacterial cell wall is a complex structure rich in lipids, including TDM, which contributes to its low permeability. oncohemakey.comresearchgate.net This property is a factor in the intrinsic resistance of M. tuberculosis to certain antibiotics. frontiersin.org Research into the role of specific cell wall components, such as those affected by mutations in genes like rpoB, has shown that alterations in the cell wall can lead to increased permeability. frontiersin.org While direct studies on the modulation of cell wall permeability by Trehalose 6,6'-dipalmitate are not extensively detailed in the provided context, the foundational role of its natural analog, TDM, in the structure and function of the mycobacterial cell wall is well-established. TDM, along with other mycolic acids, forms an asymmetric lipid bilayer that is a crucial component of the cell envelope. oncohemakey.com The synthesis and transport of TDM are essential for the integrity of the cell wall. researchgate.net Therefore, research utilizing synthetic analogs like this compound can provide insights into the structure-function relationships of the mycobacterial cell wall and its permeability.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trehalose 6,6'-dimycolate (TDM) / Cord Factor |
| Trehalose 6,6'-dibehenate (TDB) |
| Tumor necrosis factor-α (TNF-α) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
Research Applications and Analytical Characterization
Utilization in Immunological Research Tools
Trehalose (B1683222) 6,6'-dipalmitate is utilized in immunological research primarily for its ability to engage with and activate specific components of the innate immune system. Its well-defined chemical structure, in contrast to the heterogeneity of natural TDM, allows for more controlled and reproducible experimental outcomes.
Mincle Ligand for Receptor Studies
Trehalose 6,6'-dipalmitate functions as a ligand for the Macrophage-inducible C-type lectin (Mincle) receptor, a key pattern recognition receptor (PRR) on the surface of innate immune cells such as macrophages and neutrophils. nih.govnih.gov Mincle is essential for recognizing the mycobacterial cord factor TDM and its synthetic analogues. nih.govbiospectra.us The binding of a trehalose diester to Mincle initiates a signaling cascade that is crucial for the host's immune response to mycobacteria.
Research has demonstrated that two acyl chains are required for trehalose esters to effectively bind to Mincle and activate macrophages. nih.gov Studies comparing various synthetic trehalose diesters with symmetrically shortened acyl chains, including arachidate (B1238690) (C20), stearate (B1226849) (C18), palmitate (C16), and myristate (C14), have shown that all tested trehalose diesters (TDXs) strongly augment macrophage activation, whereas trehalose monoesters (TMXs) are significantly less effective. nih.gov This confirms the structural requirement of the diester configuration for potent Mincle ligation. The interaction involves the trehalose headgroup of the glycolipid binding to the carbohydrate-recognition domain (CRD) of the Mincle receptor, while the acyl chains are believed to interact with a hydrophobic groove adjacent to the sugar-binding site, enhancing binding affinity. The signaling pathway initiated by Mincle upon ligand binding involves the Fc receptor gamma chain (FcRγ) and the spleen tyrosine kinase (Syk), leading to the activation of the CARD9–Bcl10–Malt1 complex and subsequent expression of genes encoding inflammatory mediators. nih.govnih.gov
Inducer of Innate Immune Responses for Experimental Systems
As a Mincle agonist, this compound is a potent inducer of innate immune responses in experimental settings. Its activation of macrophages and other myeloid cells leads to the production of a range of inflammatory cytokines, chemokines, and other mediators like nitric oxide (NO). nih.govresearchgate.net This response is characteristic of a pro-inflammatory M1-type macrophage phenotype, which is critical for controlling pathogens. researchgate.net
In vitro studies using murine bone marrow-derived macrophages have shown that trehalose diesters, including the palmitate variant, strongly induce the secretion of Granulocyte Colony-Stimulating Factor (G-CSF) and the production of NO in a Mincle-dependent manner. nih.gov The activation profile of these synthetic glycolipids mirrors that of the natural mycobacterial cord factor, TDM, which is known to trigger the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. researchgate.netnih.gov This capacity to elicit a robust pro-inflammatory response makes TDP a valuable tool for studying the mechanisms of innate immunity, granuloma formation, and the development of T-helper 1 (Th1) and Th17 type immune responses, which are essential for protection against mycobacterial and fungal infections. researchgate.net
| Compound | Acyl Chain | Configuration | G-CSF Secretion | NO Production | Mincle Dependency |
|---|---|---|---|---|---|
| TDP | Palmitate (C16) | Diester | Strongly Augmented | Strongly Augmented | Yes |
| TDS | Stearate (C18) | Diester | Strongly Augmented | Strongly Augmented | Yes |
| TDA | Arachidate (C20) | Diester | Strongly Augmented | Strongly Augmented | Yes |
| TDM | Myristate (C14) | Diester | Strongly Augmented | Strongly Augmented | Yes |
| TMP | Palmitate (C16) | Monoester | Weak (only at high conc.) | Weak (only at high conc.) | - |
Role in Liposomal Formulations for Research Purposes
In the field of vaccine research, liposomes are widely investigated as delivery vehicles and adjuvant systems. Trehalose diesters, including TDP, are incorporated into these formulations to enhance their stability and immunogenicity.
Stabilization of Liposomes and Antigens in Experimental Adjuvant Systems
Trehalose diesters play a crucial role in the stability of liposomal adjuvant systems. A well-studied example is the Cationic Adjuvant Formulation 01 (CAF01), which consists of the cationic lipid dimethyldioctadecylammonium (B77308) (DDA) and the synthetic cord factor analogue Trehalose 6,6'-dibehenate (TDB). nih.govresearchgate.net In this system, TDB not only acts as the immunostimulatory component but also significantly stabilizes the DDA liposomes, preventing aggregation over time. nih.gov The incorporation of TDB into the DDA bilayer results in a stable formulation with a consistent particle size distribution. researchgate.net
Furthermore, the trehalose moiety itself is a well-known cryo- and lyoprotectant. Free trehalose is used to preserve the integrity of liposomes during freeze-drying (lyophilization), a common method for improving the long-term storage stability of vaccine formulations. nih.govbiospectra.us Trehalose protects liposomes by replacing water molecules at the lipid-water interface, thereby preventing fusion and leakage of encapsulated antigens upon dehydration and rehydration. nih.govnih.gov In liposomes containing trehalose diesters like TDB, it is suggested that free trehalose can directly interact with the trehalose headgroups of the lipid, facilitating this protective effect. researchgate.net This dual function of stabilization and immunostimulation makes trehalose diesters like TDP highly valuable components for the formulation of experimental adjuvant systems.
Influence of Trehalose Diester Chain Length on Physicochemical Properties of Liposomal Systems
The length of the acyl chains of lipids incorporated into a liposomal bilayer significantly influences the physicochemical properties of the vesicles, including their colloidal stability, phase behavior, and the packing of the lipid molecules. While specific studies detailing the influence of the palmitate (C16) chain of TDP versus other chain lengths on liposome (B1194612) properties are not extensively documented, general principles of lipid biophysics apply.
The acyl chain length affects the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid bilayer. Longer and more saturated acyl chains, like behenate (B1239552) (C22) in TDB, generally lead to a higher Tm, resulting in a more rigid and less permeable membrane at physiological temperatures. nih.gov Shorter chains, such as palmitate (C16), would be expected to confer greater membrane fluidity. This can impact:
Colloidal Stability: The rigidity of the membrane can influence the stability of the liposomes in suspension, with more rigid membranes sometimes contributing to better prevention of aggregation. The inclusion of TDB in DDA liposomes has been shown to effectively stabilize the formulation. nih.gov
Phase Behavior: The incorporation of trehalose diesters into a primary lipid matrix (like DDA or phospholipids) can alter the phase transition behavior of the entire system, which can be studied by techniques such as Differential Scanning Calorimetry (DSC). nih.gov
Lipid Packing: The geometry of the trehalose headgroup combined with the two acyl chains influences how the molecule packs within the bilayer. This can affect the curvature and stability of the liposome. The presence of TDB in DDA liposomes has been shown to be critical for the protective effect afforded by free trehalose during freeze-drying, suggesting it influences the surface properties of the liposome. researchgate.net
The choice of acyl chain length is therefore a critical parameter in the design of liposomal adjuvants, as it can modulate both the physical stability of the formulation and the presentation of the immunostimulatory glycolipid to its receptor.
Analytical and Characterization Methods in Research
A variety of analytical methods are employed in research to confirm the synthesis, purity, and physicochemical properties of this compound and related glycolipids.
Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the purification and initial purity assessment of trehalose fatty acid esters. nih.govnih.gov These methods separate the mono- and diester forms from unreacted trehalose and fatty acids. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) can be used. researchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the molecular weight and elemental composition of the synthesized trehalose esters. nih.gov Techniques like electrospray ionization (ESI) are often used. Multi-stage mass spectrometry (MSn) can provide detailed structural information, including the location of the fatty acyl substituents on the trehalose backbone. nih.gov
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are indispensable for the complete structural elucidation of trehalose diesters, confirming the esterification at the 6 and 6' positions. nih.gov
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: FTIR is used to identify functional groups, such as the ester carbonyl stretch, confirming the successful esterification of the fatty acids to the trehalose molecule. nih.gov
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study the thermal properties of the glycolipids, such as their melting point and phase transition behavior. nih.gov When incorporated into liposomes, DSC can be used to analyze the effect of the trehalose diester on the gel-fluid phase transition of the liposome bilayer. nih.gov
| Technique | Abbreviation | Purpose in Characterization |
|---|---|---|
| Thin-Layer Chromatography | TLC / HPTLC | Purification and purity assessment nih.gov |
| High-Performance Liquid Chromatography | HPLC | Quantitative analysis and separation researchgate.net |
| High-Resolution Mass Spectrometry | HR-MS | Molecular weight and formula determination nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Definitive structural elucidation nih.gov |
| Fourier Transform Infrared Spectroscopy | FTIR | Functional group identification nih.gov |
| Differential Scanning Calorimetry | DSC | Thermal properties and phase behavior analysis nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of "this compound". This non-destructive analytical method provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
For the structural elucidation of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the trehalose sugar moiety and the palmitate acyl chains. The anomeric protons of the two glucose units in the trehalose core are particularly diagnostic, typically appearing as doublets in the downfield region of the spectrum. The chemical shifts and coupling constants of the other sugar protons provide information about their relative stereochemistry. The long alkyl chains of the palmitate groups would show a series of overlapping multiplets in the upfield region of the spectrum. The integration of these signals can be used to confirm the ratio of the trehalose to palmitate moieties, thus verifying the disubstituted nature of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbons of the ester linkages, the anomeric carbons of the trehalose unit, and the other carbons of the sugar rings, as well as the carbons of the palmitate chains. The chemical shifts of the C6 and C6' carbons of the trehalose moiety would be significantly shifted downfield upon esterification with palmitic acid, confirming the position of the acyl chains.
Purity Assessment: NMR spectroscopy is also a powerful tool for assessing the purity of this compound. The presence of impurities, such as residual starting materials (trehalose, palmitic acid), solvents, or byproducts of the synthesis, can be detected by the appearance of additional signals in the NMR spectra. Quantitative NMR (qNMR) can be used to determine the exact purity of a sample by comparing the integral of a signal from the analyte to that of a certified reference standard.
Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity and Identity
Chromatographic techniques are indispensable for the separation, identification, and quantification of "this compound", ensuring its purity and confirming its molecular identity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC is a powerful technique for separating components of a mixture based on their differential interactions with a stationary and a mobile phase. For a large, non-volatile molecule like this compound, reverse-phase HPLC is a suitable method. In this approach, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification and quantification.
Coupling HPLC with a mass spectrometer provides an additional layer of information. The mass spectrometer can determine the mass-to-charge ratio (m/z) of the eluting compound, which allows for the confirmation of its molecular weight. This is a crucial step in verifying the identity of this compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, providing structural information that can confirm the connectivity of the trehalose and palmitate moieties. HPLC-MS is also highly sensitive and can be used to detect and quantify even trace levels of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS):
While this compound itself is not volatile enough for direct analysis by GC-MS, this technique is highly effective for analyzing its constituent parts after chemical modification. A common approach is to first hydrolyze the ester bonds of the molecule to release the trehalose and palmitic acid components. The palmitic acid can then be derivatized, typically by methylation to form palmitic acid methyl ester (PAME). PAME is a volatile compound that is well-suited for GC-MS analysis.
The GC separates the PAME from other components of the mixture, and the mass spectrometer provides a characteristic mass spectrum that can be compared to a library of known spectra for unambiguous identification. This method is particularly useful for confirming the identity and purity of the fatty acid component of this compound.
| Technique | Application for this compound | Information Obtained |
| HPLC-MS | Purity assessment and identity confirmation of the intact molecule. | Retention time, molecular weight, and structural information from fragmentation patterns. |
| GC-MS | Identity and purity confirmation of the fatty acid component after hydrolysis and derivatization. | Identification of palmitic acid methyl ester based on its retention time and mass spectrum. |
In Vitro Cellular Assays for Biological Activity (e.g., reporter cell lines, cytokine quantification)
In vitro cellular assays are essential for characterizing the biological activity of "this compound". These assays provide insights into the molecular mechanisms by which this compound interacts with immune cells and triggers downstream signaling pathways.
Reporter Cell Lines:
Reporter cell lines are genetically engineered cells that are used to monitor the activation of specific signaling pathways. For studying the inflammatory properties of this compound, reporter cell lines that express a reporter gene (such as luciferase or green fluorescent protein) under the control of a promoter that is activated by a specific transcription factor, like Nuclear Factor-kappa B (NF-κB), are particularly useful.
NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Upon stimulation of immune cells with a ligand like this compound, a signaling cascade is initiated that leads to the activation of NF-κB. The activated NF-κB then translocates to the nucleus and binds to its specific DNA response elements in the promoter of the reporter gene, leading to the production of the reporter protein. The amount of reporter protein produced can be easily quantified and is directly proportional to the level of NF-κB activation. This allows for a quantitative assessment of the pro-inflammatory potential of this compound.
Cytokine Quantification:
A hallmark of the inflammatory response is the production of signaling molecules called cytokines. Macrophages are key immune cells that are activated by molecules like this compound and respond by producing a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
To assess the ability of this compound to induce cytokine production, macrophages can be cultured in vitro and treated with the compound. After a specific incubation period, the cell culture supernatant can be collected and the concentration of various cytokines can be measured using sensitive and specific immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).
| Assay | Purpose | Typical Readout |
| NF-κB Reporter Assay | To determine if this compound activates the NF-κB signaling pathway. | Light emission (luciferase) or fluorescence (GFP). |
| Cytokine Quantification (ELISA) | To quantify the production of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells in response to this compound. | Absorbance, which is proportional to the cytokine concentration. |
Studies on the closely related molecule, Trehalose 6,6'-dimycolate (TDM), have shown that it is a potent inducer of TNF-α and IL-6 in macrophages. nih.gov It is therefore highly probable that this compound would exhibit similar pro-inflammatory activity.
Advanced Research Directions and Future Perspectives
Elucidation of Comprehensive Molecular Mechanisms
Trehalose (B1683222) 6,6'-dipalmitate exerts its immunological effects primarily through interaction with the macrophage-inducible C-type lectin (Mincle) receptor, a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and neutrophils. nih.govresearchgate.net The binding of trehalose diesters to Mincle initiates a cascade of intracellular signaling events that are crucial for the subsequent immune response.
Upon recognition, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). nih.govinvivogen.com This association leads to the recruitment and activation of the spleen tyrosine kinase (Syk). nih.govresearchgate.net Activated Syk, in turn, initiates a signaling pathway involving the CARD9-Bcl10-MALT1 complex. nih.govnih.gov This complex is instrumental in activating the transcription factor NF-κB, which translocates to the nucleus and drives the expression of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and monocyte chemotactic protein-1. nih.govnih.govmdpi.com
Furthermore, research has demonstrated that synthetic analogues of TDM, such as trehalose-6,6-dibehenate (TDB), can activate the NLRP3 inflammasome. nih.govfrontiersin.org This activation is dependent on potassium efflux, lysosomal destabilization, and the production of reactive oxygen species, leading to the processing and secretion of the potent pro-inflammatory cytokine IL-1β. nih.gov While Card9 is essential for NF-κB activation by TDB, it is not required for the activation of the NLRP3 inflammasome. nih.gov The engagement of these multifaceted signaling pathways underscores the complex molecular mechanisms through which trehalose 6,6'-dipalmitate and its analogues orchestrate a powerful innate immune response.
| Receptor | Signaling Adaptor | Key Kinase | Downstream Complex | Transcription Factor | Key Cytokines |
| Mincle | FcRγ | Syk | CARD9-Bcl10-MALT1 | NF-κB | TNF-α, IL-6, IL-1β |
Rational Design of Novel Synthetic Mincle Ligands
The identification of Mincle as the primary receptor for TDM and its synthetic analogues has paved the way for the rational design of novel, more potent, and less toxic Mincle ligands. nih.govnih.gov The goal is to develop simplified structures that retain or even enhance the immunostimulatory properties of the natural cord factor while improving their pharmacological properties, such as solubility. nih.govnih.gov
Computational docking and molecular modeling have become invaluable tools in this endeavor. mdpi.comfrontiersin.org Studies have utilized the crystal structure of the bovine Mincle carbohydrate recognition domain (CRD) co-crystalized with trehalose as a starting point for in silico analyses. mdpi.com These models help to understand the specific ligand-receptor interactions that are necessary for effective receptor engagement and subsequent signaling. mdpi.com For instance, the presence of a free 2-hydroxyl group on the trehalose moiety has been identified as critical for signaling through Mincle. nih.gov
Key strategies in the rational design of new Mincle agonists include:
Simplification of the lipid component: Replacing the complex mycolic acids of TDM with simpler, synthetically accessible fatty acids. nih.gov
Modification of the sugar headgroup: Exploring monosaccharide-based ligands, such as acylated glucose and mannose derivatives, which have shown agonist activity, albeit sometimes less efficient than their trehalose-based counterparts. nih.gov
Introduction of solubilizing moieties: Incorporating elements like polyethylene (B3416737) glycol (PEG) to enhance the water solubility of these highly lipophilic molecules. nih.gov However, studies have shown that while PEGylated trehalose glycolipids can exhibit strong Mincle binding and signaling, they may have an impaired ability to activate the inflammasome and induce a robust inflammatory response. nih.govmdpi.com This suggests that the physical presentation of the ligand is also a critical factor.
Structure-Activity Relationship Studies for Enhanced Immunomodulation
Understanding the relationship between the chemical structure of trehalose diesters and their biological activity is paramount for optimizing their immunomodulatory functions. Extensive structure-activity relationship (SAR) studies have provided crucial insights into the structural requirements for Mincle activation.
A key finding is the superiority of trehalose diesters over their monoester counterparts. nih.gov Trehalose diesters demonstrate stronger binding to Mincle and are more potent activators of macrophages in vitro. nih.gov This enhanced activity of diesters correlates with their ability to induce a more robust immune response in vivo. nih.gov
The length and nature of the acyl chains also significantly influence activity. Studies have shown that long-chain fatty acids (≥C12) are generally required for a pro-inflammatory response in bone marrow-derived macrophages. mdpi.com The presence of two acyl chains is considered essential for potent immune activation by trehalose esters of simple fatty acids. nih.gov
Furthermore, the regiochemistry and nature of the lipid component are critical. The introduction of aryl functionalities at the di-ester positions of trehalose has been explored, revealing that the Mincle binding site can tolerate such modifications. mdpi.comnih.gov Computational studies have suggested that a benzoate (B1203000) group can have a favorable interaction with a hydrophobic groove adjacent to the Mincle CRD. mdpi.com However, it is important to note that strong Mincle binding does not always directly correlate with a functional immune response, indicating that other factors, such as ligand presentation and the ability to induce inflammasome activation, are also crucial. frontiersin.orgnih.gov
| Structural Feature | Observation | Reference |
| Number of Acyl Chains | Diesters are superior to monoesters in Mincle binding and macrophage activation. | nih.gov |
| Acyl Chain Length | Long chains (≥C12) are generally required for pro-inflammatory responses. | mdpi.com |
| Sugar Moiety | A free 2-hydroxyl group on trehalose is critical for Mincle signaling. | nih.gov |
| Solubility Modifications | PEGylation can enhance solubility but may impair inflammasome activation. | nih.govmdpi.com |
Development of Advanced Experimental Adjuvant Systems
The potent immunostimulatory properties of trehalose diesters, such as trehalose-6,6-dibehenate (TDB), make them highly attractive candidates for the development of advanced vaccine adjuvants. nih.govavantiresearch.com Adjuvants are critical components of modern vaccines, particularly subunit vaccines, as they enhance the magnitude and quality of the immune response to the co-administered antigen. nih.gov
A significant advancement in this area is the formulation of TDB into cationic liposomes, often in combination with dimethyldioctadecylammonium (B77308) (DDA) bromide. avantiresearch.comcreative-diagnostics.com This formulation, known as CAF01, has been shown to be a powerful adjuvant system that induces strong and sustained Th1 and Th17 cell-mediated immune responses, along with robust antibody production. avantiresearch.comumt.edu The induction of Th1 and Th17 responses is particularly important for protection against intracellular pathogens like Mycobacterium tuberculosis. nih.govavantiresearch.com
The development of such adjuvant systems is moving beyond empirical approaches towards a more rational design. nih.govconsensus.app By understanding the molecular interactions between the adjuvant, the delivery system, and the immune cells, researchers can tailor these systems to elicit specific types of immune responses. For example, the combination of a Mincle agonist with agonists for other pattern recognition receptors, such as Toll-like receptors (TLRs), is being explored to potentially create synergistic effects and further enhance the immune response. avantiresearch.com The ultimate aim is to develop safe and effective adjuvants that can be formulated with a wide range of vaccine antigens to protect against various infectious diseases. nih.govcreative-diagnostics.com
Q & A
Q. What established synthetic methods are used for Trehalose 6,6'-dipalmitate, and what are their key challenges?
The Mitsunobu reaction is a primary method, utilizing unprotected trehalose and palmitic acid with diisopropyl azodicarboxylate (DIAD) and triphenyl phosphine, yielding ~59% of the product. Challenges include side reactions like 3,6-anhydro-trehalose formation and purification difficulties due to byproducts. Intermediate protection strategies (e.g., 2,2',3,3',4,4'-hexa-O-benzyl-trehalose) reduce side reactions .
Q. What spectroscopic techniques confirm the structure of this compound?
Nuclear magnetic resonance (NMR) is critical:
Q. How does this compound structurally differ from other trehalose glycolipids?
Unlike trehalose dimycolate (TDM) with mycobacterial mycolic acids, the dipalmitate derivative has two C16 palmitate chains at the 6,6'-positions. This shorter chain length impacts solubility and receptor binding compared to TDM or trehalose 6,6'-dibehenate (TDB, C22 chains) .
Advanced Research Questions
Q. How does lipid chain length in trehalose 6,6'-diesters modulate Mincle receptor activation?
Palmitate (C16) induces a weaker pro-inflammatory response compared to longer chains (e.g., TDB’s C22 chains), as solubility decreases with chain length, affecting micelle formation and receptor clustering. In vitro assays (e.g., NF-κB luciferase reporters) and in vivo models using Mincle⁻/⁻ mice validate structure-activity relationships .
Q. What methodologies resolve contradictions in pro-inflammatory vs. anti-inflammatory effects of trehalose 6,6'-diesters?
Contradictions arise from experimental variables:
- Formulation : DDA (dimethyldioctadecylammonium) adjuvant enhances TDB’s activity but may mask dipalmitate effects.
- Cell type : Macrophages vs. dendritic cells show differential cytokine profiles (e.g., TNF-α vs. IL-10).
- Dose : Low doses may tolerize immune cells, while high doses activate inflammation. Multi-omics approaches (transcriptomics, lipidomics) clarify context-dependent responses .
Q. How can this compound stabilize proteins under extreme conditions?
While fluorinated trehalose derivatives (e.g., 6,6'-difluorotrehalose) show superior stabilization via enhanced hydrogen bonding, dipalmitate’s hydrophobic chains may protect proteins via micellar encapsulation. Techniques like circular dichroism (CD) and fluorescence spectroscopy monitor conformational stability under stress (e.g., heat, desiccation) .
Q. What advanced strategies optimize synthesis to minimize 3,6-anhydro-trehalose byproducts?
- Halogenation : Using 6,6'-dihalo-6,6'-dideoxy trehalose precursors avoids hydroxyl group reactivity.
- Protection/deprotection : Benzyl groups at non-reactive positions (2,2',3,3',4,4') prevent unwanted cyclization.
- Reaction monitoring : TLC and HPLC-MS track intermediate purity, enabling rapid troubleshooting .
Q. How is this compound’s interaction with immune receptors studied experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
